molecular formula C5H3FN2O4S B2957111 2-Nitropyridine-3-sulfonyl fluoride CAS No. 1989671-97-7

2-Nitropyridine-3-sulfonyl fluoride

Cat. No. B2957111
CAS RN: 1989671-97-7
M. Wt: 206.15
InChI Key: RAVQXZMDCUWFGH-UHFFFAOYSA-N
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Description

2-Nitropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3FN2O4S . It has a molecular weight of 206.15 . It is a powder in physical form . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H . This code provides a standard way to encode the compound’s molecular structure and formula.

It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .

Scientific Research Applications

Catalytic Synthesis of Sulfinamides and Sulfonamides

The catalytic synthesis of sulfinamides, sulfonimidamides, and primary sulfonamides has been facilitated by nickel(II)-catalyzed addition of aryl and heteroaryl boroxines to the sulfinylamine reagent, showcasing the versatility of sulfonyl fluorides in organic synthesis. This method offers a redox-neutral pathway, utilizing commercial catalysts and safe chlorinating agents to produce key intermediates for further chemical transformations Pui Kin Tony Lo & M. Willis, 2021.

Antibacterial Activity

Nitro sulfonyl fluorides have been identified as a new pharmacophore for the development of antibiotics, demonstrating significant antibacterial activity against drug-resistant pathogens such as MRSA, multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa. This highlights their potential in addressing the critical challenge of antibiotic resistance Corinne M Sadlowski et al., 2018.

Electrochemical Synthesis

A novel and environmentally benign electrochemical method has been developed for the synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride. This approach requires no additional oxidants or catalysts, showcasing a mild and broad substrate scope method for generating sulfonyl fluorides G. Laudadio et al., 2019.

Sulfonamide Synthesis

The activation of sulfonyl fluorides toward nucleophilic addition with amines using calcium triflimide as a Lewis acid has been described, converting a wide array of sulfonyl fluorides and amines into the corresponding sulfonamides. This method highlights the utility of sulfonyl fluorides in the efficient and diverse synthesis of sulfonamides P. Mukherjee et al., 2018.

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Recent advances in photochemical and electrochemical strategies have emerged as alternative methods for synthesizing diverse sulfonyl fluorides . These strategies are environmentally friendly and sustainable, offering new directions for the synthesis of compounds like 2-Nitropyridine-3-sulfonyl fluoride .

Mechanism of Action

Target of Action

2-Nitropyridine-3-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes that contain nucleophilic residues, such as serine, threonine, or tyrosine .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with its target. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the target protein or enzyme . This results in the modification of the target, which can lead to changes in its function.

Biochemical Pathways

Given the reactivity of sulfonyl fluorides, it is likely that this compound could affect a variety of pathways depending on the specific targets it interacts with .

Pharmacokinetics

Sulfonyl fluorides are known for their balance of reactivity and stability, which makes them attractive for various applications . They are resistant to hydrolysis under physiological conditions, which could potentially enhance their bioavailability .

Result of Action

The result of the action of this compound would depend on the specific targets it interacts with. By forming a covalent bond with nucleophilic residues in proteins or enzymes, this compound could modulate their function, leading to various molecular and cellular effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the sulfonyl fluoride group . Furthermore, the presence of other nucleophiles could compete with the target for reaction with the sulfonyl fluoride .

properties

IUPAC Name

2-nitropyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-2-1-3-7-5(4)8(9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQXZMDCUWFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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